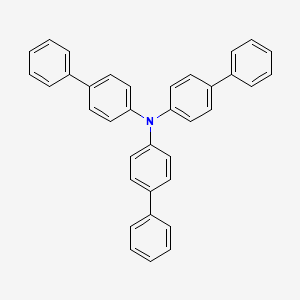

Tri(biphenyl-4-yl)amine

Beschreibung

Overview of Triarylamine Derivatives in Organic Electronics

Triarylamine derivatives are a class of organic molecules that have become indispensable in the development of organic electronic devices. acs.org Their core structure, featuring a nitrogen atom bonded to three aryl groups, provides a foundation for a range of desirable electronic properties. These properties include low oxidation potentials, stable radical cations, reversible oxidation, high charge-carrier mobilities, and efficient fluorescence. acs.org The versatility of triarylamines allows for fine-tuning of their behavior through structural modifications, making them crucial components in technologies such as organic light-emitting diodes (OLEDs), field-effect transistors, and solar cells. acs.org

Significance of Extended π-Systems in Molecular Design

The concept of extended π-systems is central to the design of high-performance organic electronic materials. acs.orgrsc.orgrsc.org A π-system is a network of p-orbitals that delocalize electrons across multiple atoms in a molecule. Extending this system, for instance by adding more aromatic rings, can enhance the delocalization of electrons. researchgate.net This increased delocalization often leads to improved charge transport capabilities, a critical factor for the efficiency of electronic devices. researchgate.net In molecules like TBA, the multiple biphenyl (B1667301) units create an extensive π-conjugated system, which is a key contributor to its efficacy as a hole-transporting material. rsc.org

Historical Context of TBA in Amorphous Molecular Materials Research

The investigation of low-molecular-weight organic compounds that can form stable glasses, known as amorphous molecular materials, has been a significant area of research. rsc.org These materials offer advantages over crystalline counterparts, such as simplified fabrication, transparency, and flexibility. acs.org Tri(biphenyl-4-yl)amine emerged as a notable compound in this field because of its ability to readily form an amorphous glass with a relatively high glass-transition temperature (Tg) of 76 °C. rsc.orgrsc.orgrsc.org This property, attributed to its non-planar molecular structure and the ability to adopt multiple conformations, inhibits efficient packing and crystallization. acs.org Early studies focused on characterizing its morphology, molecular and crystal structures, and its hole transport properties in the glassy state, establishing it as a new class of photo- and electro-active amorphous molecular material. rsc.org

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 6543-20-0 |

| Molecular Formula | C₃₆H₂₇N |

| Molecular Weight | 473.61 g/mol |

| Melting Point | 265-266 °C |

| Boiling Point | 673.8±54.0 °C (Predicted) |

| Glass Transition Temperature (Tg) | 76 °C |

| Hole Drift Mobility | 1.5 x 10⁻⁴ cm² V⁻¹ s⁻¹ (at 2 x 10⁵ V cm⁻¹, 20 °C) |

The data in this table is compiled from various sources. rsc.orgchemscene.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenyl-N,N-bis(4-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H27N/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORPOZIIMCFMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593741 | |

| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6543-20-0 | |

| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Tri Biphenyl 4 Yl Amine

Tri(biphenyl-4-yl)amine is a key organic semiconductor material, notable for its propeller-like, three-dimensional structure which imparts valuable electronic properties and morphological stability. rsc.orgnih.govbldpharm.comchemscene.com This structure makes it a prime candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. The ability to synthesize and chemically modify this compound is crucial for fine-tuning its characteristics to meet the specific demands of these advanced technologies.

Electronic and Photonic Properties in Advanced Optoelectronic Applications

Charge Transport Mechanisms in Tri(biphenyl-4-yl)amine Systems

The efficiency of organic electronic devices is critically dependent on the charge transport properties of the materials used. In TBA-based systems, understanding the mechanisms of charge movement, particularly hole transport, is essential for optimizing device performance.

Hole Transport Properties in Glassy States

In its glassy state, this compound exhibits efficient hole transport, a key characteristic for its use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The amorphous nature of TBA, which lacks long-range order, is crucial to this property. The hole drift mobility in the glassy state of TBA has been measured to be as high as 1.5 x 10⁻⁴ cm² V⁻¹ s⁻¹ at an electric field of 2 x 10⁵ V cm⁻¹ and a temperature of 20°C. rsc.org This relatively high mobility is a significant factor in its performance as a hole-transporting material. The stability of the glassy state, characterized by its glass transition temperature, further contributes to the reliability of devices employing TBA. rsc.org

Electric Field Dependencies of Hole Drift Mobility

The hole drift mobility in glassy this compound is not constant but shows a dependence on the applied electric field. rsc.org This behavior is a common feature in disordered organic materials and is often described by the Poole-Frenkel effect, where the mobility increases with the square root of the electric field. researchgate.net At lower electric fields, the mobility can be nearly independent of the field, but as the field strength increases, a clear dependence emerges. researchgate.net

For instance, in pristine TCTA, a related triarylamine, the hole mobility is almost independent of the field at low fields and room temperature. researchgate.net However, both hole and electron mobilities in doped TCTA systems are observed to follow the Poole-Frenkel relationship with the electric field. researchgate.net Computational studies have also shown that the field dependence of hole mobility in TCTA is somewhat stronger than what is predicted by the standard Gaussian disorder model. aps.org This enhanced field dependence has been attributed to factors such as spatially correlated disorder and superexchange contributions to the charge transfer integrals. aps.org

Below is a data table summarizing the electric field dependence of hole mobility for TCTA, a compound structurally and functionally similar to this compound.

| Material System | Electric Field (MV/cm) | Hole Mobility (cm²/V·s) | Reference |

| TCTA:Ir(ppy)₃ | 0.37 | >10⁻⁶ | aip.org |

| TCTA | ~0.2 | 1.5 x 10⁻⁴ | rsc.org |

| TCTA | Not specified | ~10⁻⁴ | researchgate.net |

Influence of Molecular Aggregation on Charge Transport

Molecular aggregation can significantly impact the charge transport properties of organic semiconductors. In the case of this compound and related materials, the arrangement of molecules in the solid state affects the efficiency of charge hopping between adjacent molecules. The slight distortion between the phenyl groups in the aromatic skeleton of some triarylamine derivatives can reduce aggregation-induced quenching, which is beneficial for maintaining high charge mobility. ossila.com

Luminescence and Electroluminescence Characteristics

The light-emitting properties of this compound and its derivatives are central to their application in displays and lighting. Both fluorescence in different states and the intriguing phenomena of aggregation-induced emission and quenching are critical aspects of their photophysical behavior.

Fluorescence Emission in Solution and Solid State

This compound and its derivatives exhibit distinct fluorescence properties in both solution and solid states. In dilute solutions, these compounds typically show fluorescence, with the emission wavelength being dependent on the solvent polarity. For example, a derivative of this compound, TBA-2HP, displays cyan fluorescence in solution. researchgate.netresearcher.lifecitedrive.com Another related compound, 1,3,5-tris[4-amino(1,1-biphenyl-4-yl)]benzene, shows a strong fluorescence emission peak at 408 nm. ossila.com

In the solid state, the emission characteristics can change significantly due to intermolecular interactions. The same TBA-2HP derivative that is cyan in solution exhibits a green fluorescence emission in its solid form. researchgate.netresearcher.lifecitedrive.com The solid-state photoluminescence of a tBuPCAPICN film, a complex organic molecule, showed a bathochromic (red) shift of 16 nm compared to its spectrum in a tetrahydrofuran (B95107) (THF) solution, a common effect of aggregation. chinesechemsoc.org In another example, a mixed film of TCTA and TPBI shows a significantly red-shifted emission peak at 440 nm compared to the individual components (391 nm for TCTA and 380 nm for TPBI), which is attributed to the formation of an exciplex. semanticscholar.org

The following table summarizes the fluorescence emission maxima of this compound and related compounds in different states.

| Compound | State | Emission Maximum (nm) | Reference |

| TBA-2HP | Solution | Cyan | researchgate.netresearcher.lifecitedrive.com |

| TBA-2HP | Solid State | Green | researchgate.netresearcher.lifecitedrive.com |

| 1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene | Not specified | 408 | ossila.com |

| This compound derivative (2) | Dichloromethane | 416 | mdpi.com |

| tBuPCAPICN | THF Solution | 438 | chinesechemsoc.org |

| tBuPCAPICN | Vacuum-evaporated Film | 454 | chinesechemsoc.org |

| TCTA | THF | 385 | noctiluca.eu |

| TCTA:TPBI (1:1 mixed film) | Solid State | 440 | semanticscholar.org |

Aggregation-Induced Emission (AIE) and Quenching Phenomena

The phenomenon of aggregation-induced emission (AIE) is a significant area of research for luminogenic materials, where aggregation leads to enhanced fluorescence rather than the more common aggregation-caused quenching (ACQ). uqu.edu.saacs.org In the ACQ effect, the close packing of molecules in the solid state leads to non-radiative decay pathways, diminishing the fluorescence. acs.org Conversely, AIE-active molecules are typically non-emissive in solution but become highly fluorescent upon aggregation. uqu.edu.sa This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels. acs.org

While many triarylamine derivatives are known to exhibit AIE, the parent compound this compound itself is more commonly associated with concentration-dependent quenching. e-bookshelf.dewiley-vch.deecampus.com However, derivatives can be specifically designed to exhibit AIE. For instance, the introduction of bulky groups can create a twisted molecular structure that mitigates ACQ. acs.org In some cases, while a material might suffer from ACQ, it can be utilized in host-guest systems to achieve efficient emission. For example, increasing the concentration of an Ir(ppy)₃ dopant in a TCTA host leads to quenching of the photoluminescence signal. acs.orgfigshare.com However, when implemented in a device, a 10% doping concentration shows the highest light output. acs.orgfigshare.com

The study of AIE and ACQ is crucial for the development of highly efficient solid-state lighting and display technologies. By understanding and controlling these phenomena, materials can be tailored for optimal performance in their intended applications.

Electroluminescent Performance in Organic Light-Emitting Diodes (OLEDs)

While detailed electroluminescent (EL) performance data for the unmodified this compound (TBA) is not extensively documented in the reviewed literature, research on its derivatives highlights the potential of this molecular core in OLEDs. The non-planar structure of TBA and its derivatives is advantageous as it helps prevent molecular aggregation, a common issue that can limit the efficiency of solid-state devices. researchgate.netresearchgate.net

A notable derivative, the 2-hydrazinopyridine (B147025) derivative of this compound (TBA-2HP), has demonstrated promising EL properties. researchgate.netcitedrive.com When a polymer doped with TBA-2HP is fabricated on the surface of a near-ultraviolet (NUV) LED, it produces green light emission. researchgate.netcitedrive.com Furthermore, by combining a thin layer of TBA-2HP with a red phosphor-doped polymer on a blue LED, white light emission can be achieved. researchgate.netcitedrive.com

Another derivative, tris(4-formylbiphenyl-4-yl) amine (TFBA), has been identified as having optoelectronic properties suitable for applications in light-emitting diodes. univalle.edu.co The core structure's potential is further underscored by related compounds like tri(p-terphenyl-4-yl)amine, a larger analogue of TBA, which functions as a blue-emitting material in EL devices. acs.org Studies on triphenylamine (B166846) (TPA) derivatives more broadly show that structural modifications, such as adding pyrene (B120774) arms, can tune the emission from deep-blue to white light by influencing the formation of exciplexes with electron-transporting materials. researchgate.net

Photovoltaic Performance and Energy Conversion

This compound and its derivatives are recognized for their utility as hole-transporting materials (HTMs) in various solar cell technologies, owing to their excellent thermal stability, and favorable electrochemical and photophysical properties. researchgate.netresearchgate.net

In the realm of organic photovoltaics, derivatives of this compound serve as critical components. The triphenylamine (TPA) core, which forms the basis of TBA, is widely used in donor-π-acceptor systems due to its strong electron-donating nature and a "propeller" structure that hinders aggregation and reduces charge recombination. researchgate.netresearchgate.net

Specific research on derivatives demonstrates their effectiveness:

Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA) , an amorphous molecular material, has been synthesized and shown to exhibit a very high hole drift mobility, making it a promising material for OPV devices. researchgate.net

An amide-based derivative, TPABT , has been successfully applied in perovskite solar cells (PSCs), achieving good efficiency values around 15%. This material is noted for being more transparent and having lower parasitic absorption losses compared to the commonly used HTM, Spiro-OMeTAD. acs.org

Push-pull derivatives that incorporate a N,N-bis(4-biphenylyl)aniline (BPA) donor block have been used in all-small-molecule planar-heterojunction organic solar cells, which show promising power conversion efficiencies and high fill factors. rsc.org

The inherent properties of the triphenylamine structure, such as its photoconductive characteristics and tunable electronics, make it a foundational element in the molecular engineering of materials for organic solar cells. researchgate.netresearchgate.net

The triphenylamine (TPA) moiety is a fundamental building block for organic dyes used as sensitizers in DSSCs due to its strong electron-donating capabilities which enhance intramolecular charge transfer. researchgate.net While specific performance data for this compound as a sensitizer (B1316253) is limited, its derivatives and related structures are prevalent in DSSC research.

For instance, tris(4-formylbiphenyl-4-yl) amine (TFBA) has been identified as having suitable properties for use in DSSCs. univalle.edu.co Moreover, complex dyes incorporating bulky donor groups derived from N,N-bis(biphenyl-4-yl)aniline have been synthesized and studied. rsc.orgnih.gov The general strategy involves using the TPA-based unit as the electron donor, connected via a π-conjugated spacer to an electron acceptor/anchoring group, which facilitates efficient charge injection into the semiconductor electrode of the solar cell. researchgate.netscispace.com The introduction of biphenyl (B1667301) groups into the donor structure is a known strategy to enhance the photovoltaic characteristics of the resulting dyes. mdpi.com

The inclusion of biphenyl groups in the triarylamine structure has a pronounced and beneficial effect on charge transport and photovoltaic properties. This compound (TBA) itself is a photo- and electro-active amorphous molecular material that readily forms a stable glass with a glass-transition temperature of 76 °C. researchgate.netrsc.org This stability is crucial for the morphology of thin films in electronic devices.

The material in its glassy state exhibits a relatively high hole drift mobility. researchgate.net The presence of the biphenyl groups is directly linked to improved charge transport. Research on push-pull derivatives based on a N,N-bis(4-biphenylyl)aniline (BPA) donor confirms that this moiety induces high hole-mobility, leading to impressive fill factors (>73%) in organic solar cells. rsc.org Furthermore, it has been noted that the use of a biphenyl group in triarylamino-containing donor molecules can significantly improve the photovoltaic characteristics of dyes used in solar cells. mdpi.com Compared to standard triphenylamine (TPA) films, this compound demonstrates enhanced electron transport properties. units.it

| Compound | Hole Drift Mobility (cm² V⁻¹ s⁻¹) | Electric Field (V cm⁻¹) | Reference |

| This compound (TBA) | 1.5 x 10⁻⁴ | 2 x 10⁵ | researchgate.net |

| N,N′-di(biphenyl-4-yl)-N,N′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (p-BPD) | 1.0 x 10⁻³ | 1.0 x 10⁵ | researchgate.net |

| Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA) | 1.0 x 10⁻² | 1.0 x 10⁵ | researchgate.net |

| TPABT (with LiTFSI additive) | 3.23 x 10⁻⁵ | Not specified | acs.org |

This table presents hole mobility data for this compound and some of its derivatives, illustrating the impact of structural modifications.

Dye-Sensitized Solar Cells (DSSCs) Sensitizer Applications

Near-Infrared (NIR) Absorption Properties of Radical Cations

One of the most interesting photonic properties of this compound (TBA), also referred to as Tri([1,1′-biphenyl]-4-yl)amine (TpBPA), is the strong absorption of its radical cation in the near-infrared (NIR) region. mdpi.comaip.org Upon one-electron oxidation, TBA forms a stable radical cation (TBA•⁺ or TpBPA•⁺) that exhibits significant absorption at wavelengths extending into the NIR spectrum. mdpi.com

This absorption is due to the HOMO-SOMO (Highest Occupied Molecular Orbital – Singly Occupied Molecular Orbital) transition, which is characteristic of open-shell radical species. mdpi.com The extension of the π-system by the biphenyl groups effectively reduces the HOMO-SOMO energy gap compared to the simpler triphenylamine radical cation. mdpi.com For the radical cation of TBA (referred to as 3•⁺ in one study), the HOMO-SOMO gap is calculated to be 1.12 eV, indicating a shift to longer absorption wavelengths. mdpi.com

Experimental studies have identified distinct absorption bands for the TBA radical cation. Transient absorption spectroscopy reveals two primary bands, one in the 360–430 nm range and another broad band between 600–900 nm. aip.org Other studies on related radical cations confirm absorption peaks in the 700-900 nm range. mdpi.com The radical cations of naphthalene-substituted triphenylamines, which have an even more extended π-system, show absorption maxima above 1000 nm, classifying them as NIR-II dyes. mdpi.com This tunable absorption in the NIR region makes these radical cations promising for applications in various optical fields, such as photoredox catalysis where they can act as potent photooxidants. aip.orgchemrxiv.org

| Radical Cation Species | Key Absorption Features | Calculated HOMO-SOMO Gap (eV) | Reference |

| This compound (TBA/TpBPA)•⁺ | 360-430 nm and 600-900 nm | 1.12 | mdpi.comaip.org |

| N-Phenylphenothiazine derivative•⁺ | ~700-900 nm | Not specified | mdpi.com |

| Naphthalene-substituted TPA•⁺ | >1000 nm | Not specified | mdpi.com |

This table summarizes the NIR absorption characteristics of the radical cation of this compound and related compounds.

Supramolecular Interactions and Self Assembly of Tri Biphenyl 4 Yl Amine Derivatives

Molecular and Crystal Structures

Tri(biphenyl-4-yl)amine is a "starburst" molecule that readily forms an amorphous glass with a glass-transition temperature of 76 °C. rsc.orgrsc.org This tendency to form a stable glassy state is a key feature, and its origins can be understood by examining its molecular and crystal structures. rsc.org X-ray crystallography has been employed to determine these structures, providing insights into the non-planar molecular conformations that inhibit efficient packing and promote the formation of amorphous phases. rsc.orgacs.org The non-planar structure of triarylamines, such as TBA, is a crucial characteristic that contributes to their ability to form molecular glasses. acs.org

Influence of Molecular Conformation on Material Properties

The molecular conformation of this compound and its derivatives has a profound impact on their material properties, particularly their photo- and electro-active characteristics. The non-planar structure is a key design feature for creating molecular glasses with high glass-transition temperatures (Tg). acs.org This is because multiple conformations can exist, which hinders regular crystallization. acs.org

This compound itself is recognized as a photo- and electro-active amorphous molecular material. rsc.org In its glassy state, it demonstrates a relatively high hole drift mobility, recorded at 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹ at an electric field of 2 × 10⁵ V cm⁻¹ at 20 °C. rsc.orgrsc.org This property is critical for its use as a hole-transporting material in organic light-emitting diodes (OLEDs). researchgate.net The ability to form morphologically and thermally stable amorphous films is a significant advantage for device fabrication and longevity. acs.org

Solid-State Aggregation and its Manipulation

Molecular aggregation in the solid state can significantly affect the luminescent properties of organic materials, often leading to fluorescence quenching. citedrive.comresearcher.liferesearchgate.net This is a critical issue for applications in solid-state lighting and sensors.

A noteworthy strategy to manipulate the solid-state aggregation of this compound derivatives involves simple solid-state grinding with various metal salts. citedrive.comresearchgate.netgoogle.com This mechanochemical approach has been shown to disrupt the aggregates present in the solid form of these compounds, leading to an enhancement of their fluorescence emission intensities. citedrive.comresearcher.liferesearchgate.net

For example, a p-toluenesulfonyl hydrazide derivative of this compound (TBA-THZ), which is negligibly emissive in its solid state, becomes highly emissive after grinding with alkali and alkaline earth metal salts. researchgate.netresearchgate.net Similarly, a 2-hydrazinopyridine (B147025) derivative of this compound (TBA-2HP) exhibits enhanced green fluorescence in the solid state after being ground with different metal salts. citedrive.comresearcher.liferesearchgate.net This technique effectively utilizes the surfaces of the micron-sized metal salt crystals as templates for the individual TBA derivative molecules. researchgate.net

| TBA Derivative | Initial State | Treatment | Result |

|---|---|---|---|

| TBA-THZ | Negligible emission in solid state | Grinding with M⁺X⁻ (alkali and alkali earth metal salts) | Enhanced fluorescence emission. researchgate.netresearchgate.net |

| TBA-2HP | Green fluorescence in solid state | Grinding with various metal salts (alkali, alkaline earth, zinc) | Enhanced fluorescence emission intensities. citedrive.comresearcher.liferesearchgate.net |

The underlying mechanism for the observed fluorescence enhancement upon grinding with metal salts is attributed to the establishment of dipole-ion interactions. researchgate.net In the case of the TBA-THZ derivative, the interaction occurs between the sulfonyl group (S=O) of the molecule and the metal cation (M⁺) from the salt. researchgate.netresearchgate.net These dipole-ion (S=O···M⁺) interactions effectively disturb the existing supramolecular interactions, such as π-π stacking, that lead to the formation of non-emissive H-aggregates. researchgate.netresearchgate.net By stabilizing the individual molecules on the salt's crystal surface, these interactions prevent the detrimental aggregate formation and promote luminescence. researchgate.net

Disruption of Aggregates via Solid-State Grinding with Metal Salts

Self-Assembly Processes and Hierarchical Structures

The self-assembly of molecules into well-defined hierarchical structures is a powerful bottom-up approach for creating functional materials. mdpi.comtandfonline.comrsc.org This process is governed by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic forces. mdpi.com In the context of this compound derivatives, their ability to act as building blocks for more complex architectures has been explored.

Computational and Theoretical Studies of Tri Biphenyl 4 Yl Amine

Electronic Structure Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Tri(biphenyl-4-yl)amine and its derivatives, DFT calculations are instrumental in determining key electronic parameters that govern their performance in optoelectronic devices.

Theoretical calculations for TBA and related triarylamine-based materials often employ hybrid density functionals, such as B3LYP, in conjunction with appropriate basis sets like 6-31G(d,p), to obtain optimized molecular geometries and electronic properties. acs.org These calculations provide valuable data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for understanding charge injection and transport capabilities. For instance, DFT studies on substituted triphenylamines have shown that the introduction of electron-withdrawing groups can significantly lower the LUMO level, thereby reducing the band gap compared to the unsubstituted triphenylamine (B166846). acs.org

The electronic properties of TBA derivatives can be further fine-tuned by chemical modifications. DFT and time-dependent DFT (TD-DFT) studies on iridium(III) complexes containing a 1-biphenyl-4-yl-3-methylimidazole ligand have explored the influence of different substituents on their electronic and optical properties. acs.org These studies reveal how variations in molecular structure affect the HOMO-LUMO gap and the nature of electronic transitions, which are essential for designing efficient phosphorescent emitters. acs.org

Furthermore, DFT calculations are used to analyze the intramolecular charge transfer (ICT) characteristics in donor-acceptor systems incorporating biphenyl (B1667301) moieties. frontiersin.org By examining the frontier molecular orbitals (FMOs) and electrostatic potential surfaces, researchers can gain insights into how charge is redistributed upon photoexcitation, which is fundamental to the emissive properties of these materials. frontiersin.orgresearchgate.net

Table 1: Calculated Electronic Properties of a Triphenylamine Derivative

| Property | Calculated Value |

| Band Gap | 2.55 eV |

| Absorption λmax | 545 nm |

| Emission λmax | 430 nm |

Data derived from studies on a tricyanovinyl-substituted triphenylamine. acs.org

Molecular Dynamics and Monte-Carlo Simulations

Molecular Dynamics (MD) and Monte-Carlo (MC) simulations are computational techniques used to study the dynamic behavior and statistical properties of molecular systems. These methods are particularly valuable for understanding the morphology and charge transport in amorphous thin films of materials like this compound.

Monte-Carlo simulations are frequently employed to investigate charge transport in disordered organic semiconductors. researchgate.netresearchgate.net These simulations model charge hopping between localized states, with hopping rates determined by factors such as the intermolecular distance, the reorganization energy, and the difference in site energies. By performing MC simulations on morphologies generated by MD, it is possible to calculate key transport parameters like charge carrier mobility. researchgate.net Studies have shown that dynamic disorder, which refers to fluctuations in the molecular environment over time, can cause significant variations in the calculated mobility. researchgate.net

Modeling of Charge Transport Phenomena

The modeling of charge transport in amorphous organic semiconductors like this compound is crucial for understanding and predicting the performance of electronic devices. The dominant charge transport mechanism in these materials is typically incoherent hopping between localized states, which is heavily influenced by energetic and positional disorder.

A common framework for modeling charge transport is the disorder formalism, which describes the density of states (DOS) as a Gaussian distribution. The width of this distribution, known as the energetic disorder (σ), is a key parameter that affects charge carrier mobility. A larger σ value corresponds to a broader distribution of site energies, which generally leads to lower mobility. For instance, studies on N,N′-di(biphenylyl)-N,N′-diphenyl-[1,1′-biphenyl]-4,4′-diamines have shown that differences in energetic disorder are responsible for the variations in hole drift mobilities among different isomers. researchgate.net

Kinetic Monte Carlo (kMC) simulations are a powerful tool for modeling charge transport based on the disorder formalism. researchgate.netfrontiersin.org In a kMC model, the charge carrier hops through a lattice of sites with energies drawn from a Gaussian distribution. The hopping rates are calculated using an appropriate expression, such as the Miller-Abrahams formula, which depends on the energy difference between the initial and final sites and the electronic coupling between them. By simulating the trajectory of a large number of charge carriers, it is possible to calculate the macroscopic mobility and its dependence on factors like electric field and temperature. researchgate.net

Recent approaches have combined quantum chemical methods with soft-matter modeling techniques to create a more comprehensive picture of charge transport. rsc.org This involves using quantum chemistry to calculate the electronic couplings and site energies for a given molecular arrangement, and then using these parameters in a kMC or other transport model. This multiscale modeling approach allows for a more accurate prediction of charge mobility from the molecular structure up to the device level. frontiersin.org

Table 2: Hole Drift Mobility and Energetic Disorder for BPD Isomers

| Compound | Hole Drift Mobility (cm²/Vs) | Energetic Disorder (eV) |

| o-BPD | ~1.0 x 10⁻³ | - |

| m-BPD | < 1.0 x 10⁻⁴ | Higher |

| p-BPD | 1.0 x 10⁻³ | Lower |

Data for N,N′-di(biphenyl-2-yl)-N,N′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (o-BPD), N,N′-di(biphenyl-3-yl)-N,N′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (m-BPD), and N,N′-di(biphenyl-4-yl)-N,N′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (p-BPD) at an electric field of 1.0×10⁵ Vcm⁻¹ at 293 K. researchgate.net

Structure-Property Relationships and Predictive Modeling

Understanding the relationship between the molecular structure of this compound and its functional properties is essential for the rational design of new and improved materials for organic electronics. Computational studies play a pivotal role in establishing these structure-property relationships and in developing predictive models.

By systematically modifying the molecular structure of TBA and its derivatives in silico and calculating the resulting properties, researchers can identify key structural features that influence performance. For example, studies on various triarylamine-based materials have shown how the introduction of different substituents or the extension of π-conjugation can affect properties such as the HOMO/LUMO levels, charge mobility, and emission characteristics. acs.orgacs.org

Predictive modeling techniques, such as Quantitative Structure-Property Relationship (QSPR) models, can be developed based on data from computational and experimental studies. These models aim to establish a mathematical relationship between a set of molecular descriptors and a specific property of interest. For instance, a QSPR model could be developed to predict the hole mobility of a series of triarylamine derivatives based on descriptors such as molecular weight, polarizability, and HOMO energy.

Computational design efforts often focus on optimizing specific properties for a given application. For example, in the context of hole-transporting materials for OLEDs, computational studies might aim to identify structures with high hole mobility, appropriate HOMO levels for efficient charge injection from the anode, and high thermal stability. The combination of quantum chemical calculations, molecular simulations, and predictive modeling provides a powerful workflow for the virtual screening and design of new materials with desired properties. frontiersin.org

Emerging Applications and Future Research Directions

Chemosensing Applications

The electron-rich nature of the triarylamine core in Tri(biphenyl-4-yl)amine makes it an excellent candidate for developing fluorescent chemosensors, particularly for detecting electron-deficient nitroaromatic compounds (NACs), which are common components of explosives. researchgate.netrsc.org The principle behind this application often involves fluorescence quenching. When the TBA-based sensor molecule absorbs light, it is excited to a higher energy state and then emits this energy as fluorescent light. In the presence of NACs, an electron transfer can occur from the electron-rich TBA derivative to the electron-poor NAC, quenching the fluorescence. researchgate.net

Detailed research findings have demonstrated the efficacy of TBA derivatives in this domain.

A derivative of this compound, TBA-2HP, was successfully utilized to detect the high-explosive picric acid in solution. citedrive.comresearchgate.net

The mechanism for detection is often a photoinduced electron transfer from the electron-rich sensor to the electron-deficient nitroaromatic compound. researchgate.net

Another study reported on triphenylamine-based sensors for picric acid, highlighting their enhanced sensitivity in both solution and solid states. acs.org The proximity of molecules in the solid state can lead to exciton (B1674681) migration, further boosting detection sensitivity. acs.org

Researchers have developed carbazole-based fluorophores that show a sensitive response to NACs through the formation of a donor-acceptor complex, leading to emission quenching. rsc.org Time-resolved fluorescence spectroscopy indicated a static quenching mechanism is involved. rsc.org

The development of these chemosensors is a significant area of research, with potential applications in security, environmental monitoring, and industrial safety. citedrive.comrsc.org

Development of Novel Molecular Glasses for Optoelectronics

This compound is a key compound in the creation of amorphous molecular materials, or "molecular glasses," which are crucial for optoelectronic devices. rsc.org Unlike crystalline materials, amorphous glasses lack long-range order, which allows them to form smooth, uniform thin films—a desirable quality for fabricating devices like Organic Light-Emitting Diodes (OLEDs). acs.org These materials simplify fabrication, enhance transparency, and avoid performance issues caused by grain boundaries in crystalline films. acs.org

TBA and its analogues are notable for their ability to form stable glasses with high glass-transition temperatures (Tg), a measure of thermal stability. rsc.orgrsc.org

this compound readily forms an amorphous glass with a glass-transition temperature (Tg) of 76 °C. rsc.orgrsc.org

Its glassy state exhibits a relatively high hole drift mobility of 1.5 x 10⁻⁴ cm² V⁻¹ s⁻¹ at an electric field of 2 x 10⁵ V cm⁻¹. rsc.org

The related compound, tri(p-terphenyl-4-yl)amine, shows an even higher Tg of 132 °C. rsc.org

The non-planar structure of these molecules, which allows for multiple conformations, inhibits efficient packing and thus favors glass formation over crystallization. acs.org

The combination of good glass-forming ability, high thermal stability, and excellent charge-transporting properties makes TBA derivatives highly sought-after materials for the hole-transport layers (HTL) in OLEDs. researchgate.netacs.org For instance, two derivatives, TBBI and Me-TBBI, which combine a hole-transporting triphenylamine (B166846) core with an electron-transporting benzimidazole (B57391) moiety, have been synthesized. acs.org These materials show high Tg values of 148 °C and 144 °C, respectively, and have been used to create efficient, single-layer, solution-processed OLEDs. acs.org

| Compound/Material | Glass Transition Temperature (Tg) | Hole Drift Mobility | Application Note |

| This compound (TBA) | 76 °C rsc.orgrsc.org | 1.5 x 10⁻⁴ cm² V⁻¹ s⁻¹ rsc.org | Forms a stable amorphous glass. rsc.orgrsc.org |

| Tri(p-terphenyl-4-yl)amine (p-TTA) | 132 °C rsc.org | - | Functions as a blue-emitting material in OLEDs. acs.org |

| TBBI | 148 °C acs.org | - | Bipolar material for single-layer OLEDs. acs.org |

| Me-TBBI | 144 °C acs.org | - | Improved performance in solution-processed OLEDs. acs.org |

Integration into Hybrid Organic-Inorganic Systems

The favorable electronic properties of this compound extend to its use in hybrid organic-inorganic systems, most notably in perovskite solar cells (PSCs). d-nb.inforesearchgate.net In these devices, a perovskite material acts as the primary light absorber, sandwiched between electron and hole transport layers (ETL and HTL). researchgate.netmdpi.com The HTL plays a crucial role in efficiently extracting positively charged holes generated in the perovskite layer and transporting them to the electrode, while simultaneously blocking electrons. d-nb.infomdpi.com

Triarylamine derivatives are widely used as HTMs due to their excellent electron-donating capabilities and hole-transport properties. researchgate.net While the compound 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) is a benchmark HTM in high-efficiency PSCs, research into new materials like TBA derivatives is driven by the need for lower-cost synthesis and improved stability. d-nb.inforesearchgate.net

The performance of a PSC is highly dependent on the properties of the HTM, including:

Energy Level Alignment: The highest occupied molecular orbital (HOMO) of the HTM must align properly with the valence band of the perovskite absorber to ensure efficient hole extraction. researchgate.net

Hole Mobility: High hole mobility is necessary to prevent charge accumulation at the interface, which can lead to recombination losses and lower device efficiency. d-nb.info

Film-Forming Properties: The ability to form a uniform, pinhole-free layer is critical to prevent short-circuits and ensure good interfacial contact. researchgate.net

Derivatives of TBA are being investigated as HTMs in various PSC architectures. researchgate.netmdpi.com The goal is to develop materials that match or exceed the performance of Spiro-OMeTAD but with greater stability and lower production costs, paving the way for the commercialization of perovskite solar technology. mdpi.comresearchgate.net

Advanced Material Design for Enhanced Device Performance

To meet the demands of next-generation electronic and optoelectronic devices, researchers are actively engaged in the advanced design of materials based on the this compound scaffold. researchgate.netsigmaaldrich.com By strategically modifying the core structure, it is possible to fine-tune its properties to enhance the performance of devices such as OLEDs and solar cells. acs.orgacs.org

Key strategies in advanced material design include:

Introducing Bulky Substituents: Adding bulky groups to the periphery of the TBA molecule can increase the glass transition temperature (Tg), leading to materials with greater thermal and morphological stability. acs.org For example, derivatives of tris(p-terphenyl-4-yl)amine with multiple phenyl substituents have been shown to form stable glasses with high Tg. acs.org

Creating Bipolar Molecules: For applications like single-layer OLEDs, molecules that can transport both holes and electrons are required. This is achieved by combining the hole-transporting TBA core with an electron-transporting moiety, such as benzimidazole or phosphine (B1218219) oxide. acs.orgsigmaaldrich.com The derivative Me-TBBI, for instance, localizes the HOMO on the triphenylamine part and the LUMO on the benzimidazole part, creating a bipolar system that leads to improved OLED performance. acs.org

Modifying Electronic Properties: The electronic energy levels (HOMO/LUMO) can be adjusted by adding electron-donating or electron-withdrawing groups. This allows for better energy-level alignment with other materials in a device, which is critical for efficient charge injection and transport. acs.org

Enhancing Solubility: For solution-processable devices, modifying the TBA structure to improve its solubility in common organic solvents is crucial. Star-shaped and meta-structured configurations, as seen in TBBI and Me-TBBI, contribute to good solubility. acs.org

A new amorphous molecular material, tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA), demonstrates the success of this design approach. researchgate.net TPTPA forms a stable amorphous glass (Tg = 83 °C) and exhibits an exceptionally high hole drift mobility of 1.0 × 10⁻² cm² V⁻¹ s⁻¹. researchgate.net When used as an electron donor in organic photovoltaic devices, it achieved power conversion efficiencies of up to 2.2%, among the highest reported for amorphous molecular materials. researchgate.net These design strategies are pivotal in creating multifunctional materials that push the boundaries of device efficiency, stability, and processability.

Q & A

Q. Key Considerations :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to remove unreacted biphenyl precursors.

- Yield Optimization : Excess aryl halide (1.2–1.5 eq) and degassed solvents improve coupling efficiency.

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?

Methodological Answer:

- ¹H/¹³C NMR : Confirms substitution patterns. For example, aromatic protons adjacent to the amine group exhibit downfield shifts (δ 7.2–7.6 ppm) due to conjugation .

- FT-IR : The N–H stretch (~3400 cm⁻¹) and C–N stretching (~1250 cm⁻¹) verify amine functionality.

- X-ray Crystallography : Resolves torsional angles between biphenyl units (typically 30–45°), critical for understanding steric hindrance and amorphous behavior .

- Mass Spectrometry (HRMS) : Validates molecular weight (M⁺ = 483.23 g/mol) and detects impurities like brominated byproducts.

(Advanced) How can this compound be tailored for use as a host material in OLEDs, and what design principles govern its performance?

Methodological Answer:

this compound derivatives are optimized for OLED host materials by:

- Energy Level Alignment : The HOMO (~-5.2 eV) and LUMO (~-2.1 eV) must match the emissive dopant (e.g., Ir(ppy)₃) to facilitate charge transfer .

- Thermal Stability : Glass transition temperatures (Tg > 120°C) prevent crystallization during device operation. Blending with carbazole units (e.g., TCTA) enhances Tg .

- Charge Transport : Amorphous morphology (confirmed by XRD) ensures isotropic hole mobility (~10⁻⁴ cm²/V·s), measured via time-of-flight (TOF) or space-charge-limited current (SCLC) techniques .

Example Application :

this compound doped with 8% Ir(ppy)₃ achieves external quantum efficiency (EQE) > 15% in green OLEDs, with driving voltages < 6 V .

(Advanced) How can researchers resolve discrepancies in reported thermal stability data for this compound derivatives?

Methodological Answer:

Discrepancies in thermal data (e.g., Tg or decomposition temperatures) often arise from:

- Measurement Techniques : Differential scanning calorimetry (DSC) may report higher Tg values than dynamic mechanical analysis (DMA) due to differences in heating rates.

- Sample Purity : Residual solvents (e.g., DMF or THF) plasticize the material, lowering observed Tg.

- Experimental Protocol : Annealing samples at 150°C for 1 hour before testing ensures consistent amorphous phase formation .

Q. Validation Strategy :

- Cross-check data using thermogravimetric analysis (TGA) and DSC under nitrogen.

- Compare with computational predictions (e.g., molecular dynamics simulations of glass transition behavior) .

(Advanced) What computational methods are most reliable for predicting the charge transport properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculates frontier orbital energies and reorganization energies (λ ≈ 0.3 eV), correlating with hole mobility .

- Marcus Theory : Estimates charge transfer rates using the formula , where is electronic coupling .

- Molecular Dynamics (MD) : Simulates packing motifs (e.g., herringbone vs. isotropic) to predict mobility anisotropy .

Case Study :

DFT calculations for this compound predict a hole mobility of 1.2 × 10⁻³ cm²/V·s, consistent with SCLC measurements .

(Advanced) How do substituents on the biphenyl rings affect the electrochemical stability of this compound in optoelectronic devices?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Fluorine or cyano substituents lower HOMO levels (-5.5 eV), enhancing oxidative stability but reducing hole injection efficiency .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups raise HOMO levels (-4.9 eV), improving hole injection but increasing susceptibility to oxidation.

- Cyclic Voltammetry (CV) : Measures oxidation potentials (Eox ≈ 0.8 V vs. Fc/Fc⁺) to assess stability. A ΔEox < 50 mV over 100 cycles indicates robustness .

(Advanced) What experimental strategies mitigate aggregation-induced quenching in this compound-based emissive layers?

Methodological Answer:

- Dilution with Host Matrices : Blending with 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) at 1:4 ratio reduces concentration quenching.

- Steric Functionalization : Introducing tert-butyl groups at meta-positions disrupts π-π stacking, verified by redshift suppression in photoluminescence (PL) spectra .

- Thermal Evaporation : Depositing layers at <0.1 Å/s under high vacuum (<10⁻⁶ Torr) ensures uniform amorphous films .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.